Cas no 2162149-24-6 (Sonlicromanol hydrochloride)

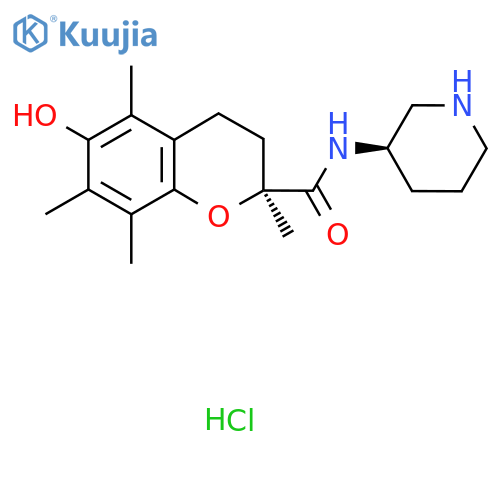

Sonlicromanol hydrochloride structure

商品名:Sonlicromanol hydrochloride

CAS番号:2162149-24-6

MF:C19H29ClN2O3

メガワット:368.898164510727

CID:4766884

Sonlicromanol hydrochloride 化学的及び物理的性質

名前と識別子

-

- 858M8246UL

- Q27896091

- (s)-6-hydroxy-2,5,7,8-tetramethyl-N-((r)-piperidin-3-yl)chroman-2-carboxamide hydrochloride

- (S)-6-Hydroxy-2,5,7,8-tetramethyl-N-((R)-piperidin-3-yl)chromane-2-carboxamide hydrochloride

- Kh-176 hydrochloride

- Sonlicromanol hydrochloride

-

- インチ: 1S/C19H28N2O3.ClH/c1-11-12(2)17-15(13(3)16(11)22)7-8-19(4,24-17)18(23)21-14-6-5-9-20-10-14;/h14,20,22H,5-10H2,1-4H3,(H,21,23);1H/t14-,19+;/m1./s1

- InChIKey: HVFWCHDZDIRYBZ-MQZJHDQISA-N

- ほほえんだ: Cl.O1C2C(C)=C(C)C(=C(C)C=2CC[C@@]1(C)C(N[C@H]1CNCCC1)=O)O

計算された属性

- 水素結合ドナー数: 4

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 2

- 複雑さ: 472

- トポロジー分子極性表面積: 70.6

Sonlicromanol hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0077601-25mg |

Sonlicromanol hydrochloride |

2162149-24-6 | 99.59% | 25mg |

$1650.0 | 2022-04-27 | |

| ChemScence | CS-0077601-100mg |

Sonlicromanol hydrochloride |

2162149-24-6 | 99.59% | 100mg |

$3900.0 | 2022-04-27 | |

| ChemScence | CS-0077601-10mg |

Sonlicromanol hydrochloride |

2162149-24-6 | 99.59% | 10mg |

$800.0 | 2022-04-27 | |

| 1PlusChem | 1P027JRE-25mg |

Sonlicromanol hydrochloride |

2162149-24-6 | 99% | 25mg |

$2464.00 | 2023-12-19 | |

| 1PlusChem | 1P027JRE-50mg |

Sonlicromanol hydrochloride |

2162149-24-6 | 99% | 50mg |

$3862.00 | 2023-12-19 | |

| 1PlusChem | 1P027JRE-100mg |

Sonlicromanol hydrochloride |

2162149-24-6 | 99% | 100mg |

$5775.00 | 2023-12-19 | |

| MedChemExpress | HY-120332-10mg |

Sonlicromanol hydrochloride |

2162149-24-6 | 99.85% | 10mg |

¥8000 | 2024-07-20 | |

| MedChemExpress | HY-120332-5mg |

Sonlicromanol hydrochloride |

2162149-24-6 | 99.85% | 5mg |

¥4800 | 2024-07-20 | |

| MedChemExpress | HY-120332-1mg |

Sonlicromanol hydrochloride |

2162149-24-6 | 99.85% | 1mg |

¥2181 | 2024-07-20 | |

| Ambeed | A1399126-10mg |

(S)-6-Hydroxy-2,5,7,8-tetramethyl-N-((R)-piperidin-3-yl)chromane-2-carboxamide hydrochloride |

2162149-24-6 | 98% | 10mg |

$800.0 | 2024-04-21 |

Sonlicromanol hydrochloride 関連文献

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

2162149-24-6 (Sonlicromanol hydrochloride) 関連製品

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2162149-24-6)Sonlicromanol hydrochloride

清らかである:99%/99%/99%/99%

はかる:5mg/10mg/25mg/100mg

価格 ($):432.0/720.0/1485.0/3510.0